molecular formula C15H32O3 B14423600 Acetic acid;9-methyldodecan-1-ol CAS No. 83375-85-3

Acetic acid;9-methyldodecan-1-ol

Cat. No.: B14423600
CAS No.: 83375-85-3
M. Wt: 260.41 g/mol
InChI Key: CLEHRSQINUQVQP-UHFFFAOYSA-N
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Description

The compound "Acetic acid;9-methyldodecan-1-ol" is likely a branched-chain acetate ester formed by the esterification of acetic acid (CH₃COOH) with 9-methyldodecan-1-ol. The parent alcohol, 9-methyldodecan-1-ol, is a 12-carbon alcohol with a methyl branch at the ninth position. Upon acetylation, the resulting ester (9-methyldodecan-1-yl acetate) has a molecular formula of C₁₅H₃₀O₂ and a molecular weight of 242.40 g/mol. Such esters are commonly utilized in industrial applications, including fragrances, flavorants, and pheromones, due to their volatility and structural specificity .

Properties

CAS No.

83375-85-3

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

acetic acid;9-methyldodecan-1-ol

InChI

InChI=1S/C13H28O.C2H4O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)

InChI Key

CLEHRSQINUQVQP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;9-methyldodecan-1-ol typically involves the esterification of acetic acid with 9-methyldodecan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using other catalysts under controlled conditions. The reaction is usually carried out by heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;9-methyldodecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 9-methyldodecan-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to yield the corresponding alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid;9-methyldodecan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of acetic acid;9-methyldodecan-1-ol involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it may interact with specific enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 9-methyldodecan-1-yl acetate can be compared to other acetic acid esters of long-chain alcohols. Below is a detailed analysis of analogous compounds, supported by evidence:

Table 1: Structural and Functional Comparison of Acetic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
9-Methyldodecan-1-yl acetate C₁₅H₃₀O₂ 242.40 12-carbon chain, methyl branch at C9 Potential pheromone or fragrance component Inferred
(E)-9,11-Dodecadienyl acetate C₁₄H₂₄O₂ 224.34 12-carbon chain, conjugated dienes at C9,11 Insect pheromone (e.g., moth attractant)
(Z)-9-Dodecenyl acetate C₁₄H₂₆O₂ 242.36 12-carbon chain, Z-configured double bond at C9 Pheromone synthesis
(E)-9,12-Tetradecadien-1-ol acetate C₁₆H₂₆O₂ 270.41 14-carbon chain, dienes at C9,12 (E-config) Agricultural pest control agents
(9E)-Octadec-9-en-1-yl acetate C₂₀H₃₈O₂ 310.51 18-carbon chain, single E-configured double bond Lubricants or cosmetic formulations

Key Observations

Chain Length and Branching: 9-Methyldodecan-1-yl acetate has a shorter chain (12 carbons) compared to tetradecadienyl (14 carbons) and octadecenyl (18 carbons) derivatives. Linear esters like (E)-9,11-dodecadienyl acetate exhibit higher volatility due to lower molecular weight and conjugated double bonds, making them suitable for airborne signaling (e.g., insect pheromones) .

Unsaturation and Stereochemistry: Compounds with conjugated dienes (e.g., (E)-9,11-dodecadienyl acetate) are more reactive in Diels-Alder or oxidation reactions compared to mono-unsaturated analogs . The Z/E configuration of double bonds significantly impacts biological activity. For example, Z-configured dodecenyl acetates are critical for species-specific pheromone signaling .

Industrial and Biological Relevance :

  • Esters with longer chains (e.g., tetradecadienyl acetates) are used in agrochemicals for pest control, while shorter-chain derivatives are common in fragrances .
  • The methyl branch in 9-methyldodecan-1-yl acetate may enhance lipid solubility, making it a candidate for slow-release formulations in pharmaceuticals or cosmetics .

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